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Conteltinib Inhibition Profile and Key Data
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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Conteltinib (CT-707) is a potent second-generation ALK tyrosine kinase inhibitor. The table below
summarizes its key characteristics and quantitative data from preclinical and clinical studies relevant to the

G1202R mutation.

Property Details and Values

Developer Shouyao Holdings (Beijing) Co., Ltd. [1]

Primary Target ALK (Anaplastic Lymphoma Kinase) [1]

Secondary FAK (Focal Adhesion Kinase), Pyk2 [1]

Targets

Preclinical Approximately 10-fold more potent than Crizotinib against ALK; inhibits various
Potency Crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1]

| Recommended Phase 2 Dose | + ALK TKI-naive patients: 600 mg, once daily (QD) ¢ Crizotinib-
pretreated patients: 300 mg, twice daily (BID) [1] | | Most Common Treatment-Related Adverse Events
(TRAEs) | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase
(39.1%), nausea (37.5%) [1] [2] | | Clinical Efficacy (Phase I Study) | « ALK TKI-naive (n=39): ORR
64.1%, median PFS 15.9 months ¢ Crizotinib-pretreated (n=21): ORR 33.3%, median PFS 6.73 months [1]

[2]]
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Guide to Key Experimental Protocols

For researchers investigating Conteltinib's efficacy, the following methodologies are foundational.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay measures the compound's direct ability to inhibit phosphorylase activity of ALK proteins,

including wild-type and mutant forms like G1202R.

¢ Objective: To determine the half-maximal inhibitory concentration (IC50) of Conteltinib against
different ALK variants [1].
¢ Key Reagents: Purified ALK kinase proteins (wild-type and mutants), Conteltinib, ATP, a substrate
peptide, and detection reagents for phosphorylation [3].
¢ Procedure Outline:
o Incubation: Mix the ALK kinase with Conteltinib (across a concentration gradient) and the
substrate peptide.
o Reaction Initiation: Start the kinase reaction by adding ATP.
o Detection: Measure the level of substrate phosphorylation. Methods include ELISA,
fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-
FRET).
o Data Analysis: Fit the dose-response data to calculate the IC50 value for each ALK variant.

Protocol 2: Anti-tumor Activity in Xenograft Models

This in vivo protocol evaluates the potency of Conteltinib in a live animal model, assessing its ability to

shrink tumors harboring ALK mutations.

¢ Objective: To evaluate the in vivo efficacy and tolerability of Conteltinib in mouse models with ALK-
positive NSCLC xenografts [1].
o Key Reagents: ALK-positive cancer cell lines (e.g., crizotinib-sensitive and crizotinib-resistant lines),
immunodeficient mice (e.g., nude mice), and formulated Conteltinib [1].
¢ Procedure Outline:
o Model Establishment: Subcutaneously implant tumor cells into mice to establish xenografts.
o Grouping & Dosing: Randomize mice into groups once tumors reach a predefined volume
(e.g., 150 mms3). Administer Conteltinib or vehicle control orally.
o Dosing Regimen: A common regimen is 25 mg/kg, administered twice daily (BID), though this
should be optimized [4].
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o Monitoring: Measure tumor volumes and animal body weights regularly to assess efficacy and
toxicity.

o Endpoint Analysis: Harvest tumors at the end of the study for further analysis (e.g., Western
blot to assess pathway inhibition).

Resistance Mutation and Inhibitor Landscape

The following diagram illustrates the relationship between different ALK resistance mutations and their

sensitivity to various generations of inhibitors, providing context for Conteltinib's role.
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Key Considerations for Researchers

e Focus on Preclinical Data: Much of the specific data regarding G1202R inhibition comes from
enzymatic assays and xenograft models. Clinical trial publications focus on broader efficacy in
crizotinib-resistant populations without always specifying the mutation breakdown [1] [5].

¢ The Compound Mutation Challenge: Resistance can involve compound mutations (e.g.,
G1202R+L1196M), which are highly resistant to most existing ALK TKIs, including Lorlatinib [5] [6].
This is a key area for developing next-generation inhibitors.

o Explore Novel Modalities: Beyond small-molecule inhibitors, novel strategies like macrocyclic
inhibitors (e.g., TPX-0131) and PROTACSs (Proteolysis-Targeting Chimeras) are being explored to
overcome resistant mutations, including G1202R-containing compound mutations [5] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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